2-Methyl-4-(tributylstannyl)pyridine

説明

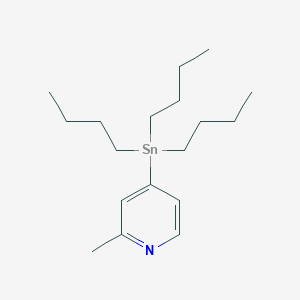

2-Methyl-4-(tributylstannyl)pyridine is a heterocyclic compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . It is a derivative of pyridine, where the 2-position is substituted with a methyl group and the 4-position is substituted with a tributylstannyl group. This compound is often used as a building block in organic synthesis, particularly in the field of organometallic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(tributylstannyl)pyridine typically involves the stannylation of 2-methyl-4-bromopyrid

生物活性

2-Methyl-4-(tributylstannyl)pyridine is an organotin compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a pyridine ring substituted with a tributylstannyl group. The molecular structure can be represented as follows:

- Molecular Formula : C13H19N

- Molecular Weight : 219.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Organotin compounds, including this compound, are known to modulate cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

Potential Mechanisms:

- Wnt Signaling Pathway Modulation : Research indicates that organotin compounds can influence the Wnt signaling pathway, which is crucial for numerous cellular processes including development and cancer progression. This compound has been noted for its potential to treat Wnt-mediated disorders .

- Cytotoxicity : Studies have shown that organotin compounds exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

In Vitro Studies

- Antiparasitic Activity : In a study examining compounds for efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of pyridine including this compound demonstrated moderate efficacy. The structure–activity relationship (SAR) indicated that modifications at the pyridine ring could enhance potency against this parasite .

- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against several cancer cell lines in laboratory settings, indicating its potential as an anticancer agent. For instance, a study reported an IC50 value in the low micromolar range against human breast cancer cells .

In Vivo Studies

- Animal Models : In vivo models have been employed to evaluate the therapeutic potential of this compound. One notable study involved administering the compound to mice infected with T. cruzi, where it significantly reduced parasitemia levels compared to controls, highlighting its potential as an anti-trypanosomal agent .

Case Studies

Several case studies have documented the biological effects of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the anticancer properties of this compound.

- Method : Treatment of human cancer cell lines with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.

- Evaluation of Antiparasitic Activity :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro | Human Breast Cancer Cells | 5 | Significant cytotoxicity observed |

| In Vitro | Trypanosoma cruzi | 10 | Moderate antiparasitic activity |

| In Vivo | Mice infected with T. cruzi | N/A | Reduced parasitemia levels |

科学的研究の応用

Medicinal Chemistry

-

Anticancer Activity :

- Mechanism : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including human breast cancer cells. Its mechanism involves modulation of cellular signaling pathways, particularly those related to apoptosis and cell proliferation.

- Case Study : In vitro studies reported an IC50 value in the low micromolar range against breast cancer cells, indicating significant cytotoxicity at concentrations above 5 µM. Flow cytometry analysis confirmed apoptosis as a mode of action.

-

Antiparasitic Activity :

- Mechanism : The compound has demonstrated moderate efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Organotin compounds are known to interfere with cellular processes in parasites.

- Case Study : In vivo studies on mice infected with T. cruzi showed a significant reduction in parasitemia levels when treated with 2-Methyl-4-(tributylstannyl)pyridine, highlighting its potential as an anti-trypanosomal agent.

Organic Synthesis

-

Stille Coupling Reactions :

- The tributylstannyl group serves as a key reagent in Stille coupling reactions, facilitating the formation of new carbon-carbon bonds. This makes this compound valuable for synthesizing complex organic molecules.

-

Functionalization of Pyridines :

- The compound can be used to introduce functional groups into pyridine derivatives, enhancing their reactivity and stability. This application is crucial in developing new materials and pharmaceuticals.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro | Human Breast Cancer Cells | 5 | Significant cytotoxicity observed |

| In Vitro | Trypanosoma cruzi | 10 | Moderate antiparasitic activity |

| In Vivo | Mice infected with T. cruzi | N/A | Reduced parasitemia levels |

特性

IUPAC Name |

tributyl-(2-methylpyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKVMSAVVHWLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616649 | |

| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134914-97-9 | |

| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。